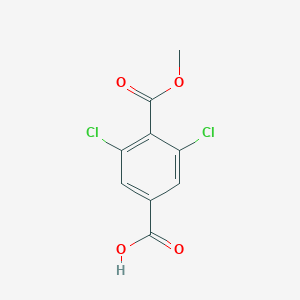

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

3,5-dichloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPDHTNDZDMUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247149 | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264272-64-2 | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264272-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

CAS Number: 264272-64-2

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid, a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols.

Introduction and Chemical Identity

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a disubstituted benzoic acid derivative featuring two chlorine atoms and a methoxycarbonyl group attached to the aromatic ring. Its unique substitution pattern, with both a free carboxylic acid and an ester functional group, makes it a versatile building block in the synthesis of more complex molecules. The presence of the electron-withdrawing chlorine and methoxycarbonyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Chemical Structure:

Figure 1: Chemical Structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the key properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

| Property | Value | Source |

| CAS Number | 264272-64-2 | [1] |

| Molecular Formula | C₉H₆Cl₂O₄ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | Inferred from related compounds |

| pKa | Lower than benzoic acid (approx. 4.2) due to the electron-withdrawing effects of the chloro and methoxycarbonyl substituents (predicted) | Inferred from related compounds |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Selective Mono-esterification

The key challenge in synthesizing the target molecule from 3,5-dichloroterephthalic acid lies in the selective esterification of one of the two carboxylic acid groups. The two carboxylic acid groups in the starting material are chemically equivalent, making selective mono-esterification challenging. However, methods for selective mono-esterification of dicarboxylic acids have been reported. One such approach involves the use of a controlled amount of an esterifying agent in the presence of an acid catalyst.

Figure 2: Proposed synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3,5-dichloroterephthalic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Esterification: Slowly add a controlled amount (e.g., 1.0 to 1.2 equivalents) of methanol to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). The precise control of the methanol stoichiometry is critical to favor mono-esterification over di-esterification.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and maximize the yield of the desired mono-ester.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to isolate the pure 3,5-dichloro-4-(methoxycarbonyl)benzoic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and reagents is crucial to prevent the hydrolysis of the ester product back to the dicarboxylic acid.

-

Catalytic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Controlled Stoichiometry: By using a limited amount of methanol, the probability of both carboxylic acid groups reacting is reduced, thereby favoring the formation of the mono-ester.

-

Reaction Monitoring: Close monitoring of the reaction is essential to stop it at the point of maximum mono-ester formation, before significant amounts of the di-ester are produced.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid is dictated by its three key functional groups: the aromatic ring, the carboxylic acid, and the methyl ester.

-

Aromatic Ring: The two chlorine atoms are strong deactivating groups, making the aromatic ring less susceptible to electrophilic aromatic substitution. However, they are also ortho, para-directing. Nucleophilic aromatic substitution is a potential reaction pathway under harsh conditions.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as salt formation with bases, conversion to acid chlorides, amides, and other esters.

-

Methyl Ester: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.

Potential Applications:

While specific applications of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid in drug development are not extensively documented, its structure suggests its potential as a valuable intermediate in the synthesis of bioactive molecules. Benzoic acid and its derivatives are known to be important pharmacophores in a variety of drugs.

The presence of multiple functional groups allows for diverse chemical modifications, making it a suitable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The dichloro-substitution pattern can also influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for 3,5-dichloro-4-(methoxycarbonyl)benzoic acid, the safety and handling precautions should be based on those for structurally related compounds, such as 3,5-dichlorobenzoic acid.

Hazard Identification (Predicted):

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures (General Guidance):

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek immediate medical attention if any symptoms persist.

Conclusion

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed information on its synthesis and applications is not yet widely available in the public domain, its structural features suggest a range of possible chemical transformations and uses. The proposed synthetic route via selective mono-esterification of 3,5-dichloroterephthalic acid provides a logical starting point for its preparation in a laboratory setting. As with any chemical compound, proper safety precautions should be strictly followed during its handling and use. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential.

References

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, with the CAS Number 264272-64-2, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methoxycarbonyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atoms and the ester functionality can significantly influence the molecule's reactivity, acidity, and intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis of novel compounds, and development of pharmaceutical formulations.

This guide provides a detailed overview of the known and predicted physicochemical properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. It also outlines standardized experimental protocols for the determination of key parameters, offering a framework for its comprehensive characterization.

Chemical Identity and Structure

The structural formula and key identifiers for 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid are presented below.

| Identifier | Value | Source |

| IUPAC Name | 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid | N/A |

| CAS Number | 264272-64-2 | [1] |

| Molecular Formula | C₉H₆Cl₂O₄ | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| SMILES | O=C(O)C1=CC(Cl)=C(C(OC)=O)C(Cl)=C1 | [1] |

Physicochemical Properties

A summary of the available and predicted physicochemical data is provided in the following table. It is important to note that experimental data for this specific compound is limited in publicly accessible literature. The subsequent sections will detail the methodologies for the experimental determination of these properties.

| Property | Value/Range | Method | Source |

| Physical State | Solid (predicted) | Visual Inspection | N/A |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | N/A |

| Boiling Point | Not available | Not applicable (likely decomposes) | N/A |

| Solubility | Not available | Shake-flask method or nephelometry | N/A |

| pKa | Not available | Potentiometric titration or UV-Vis spectroscopy | N/A |

| Storage | Sealed in dry, room temperature | N/A | [1] |

Experimental Protocols for Physicochemical Characterization

To ensure the reliable application of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid in a research and development setting, rigorous experimental determination of its physicochemical properties is essential. The following section outlines standard protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C/min) for an accurate determination.[2]

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[2]

For compounds with melting points above 100°C, an aluminum block heater is often utilized for even temperature distribution.[3]

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile

Determining the solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).[4]

-

Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation and Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group and is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[6]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which half of the acid has been neutralized. Various computational methods can be applied to the titration data to refine the pKa value.[6]

Diagram of pKa Determination Workflow

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons should appear as a singlet due to their chemical equivalence. The methoxy protons will also be a singlet, and the acidic proton of the carboxylic acid will present as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons (with different shifts for those bonded to chlorine and those bonded to hydrogen), and the methoxy carbon.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:

-

O-H stretch of the carboxylic acid, which will be a broad band typically in the region of 3300-2500 cm⁻¹.[8]

-

C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the ester (around 1720-1740 cm⁻¹).[9]

-

C-O stretch of the carboxylic acid and ester.

-

C-Cl stretch in the fingerprint region.

-

Aromatic C=C stretches .

Synthesis and Purification

While a specific, detailed synthesis for 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is not widely published, analogous compounds are often synthesized through multi-step processes involving chlorination of a benzoic acid or benzonitrile precursor, followed by functional group manipulations such as hydrolysis and esterification.[10][11]

Purification of the final product is typically achieved by recrystallization from a suitable solvent or solvent mixture, chosen based on the solubility profile of the compound. The purity of the synthesized compound should be verified by techniques such as melting point analysis and HPLC.

Safety and Handling

Based on available data for analogous compounds, 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be harmful if swallowed, and to cause skin and eye irritation.[1]

Conclusion

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a compound with significant potential in chemical synthesis and drug discovery. This guide has summarized its known identifiers and provided a framework for the systematic experimental determination of its key physicochemical properties. The outlined protocols for measuring melting point, solubility, and pKa, along with the expected spectroscopic features, will aid researchers in the comprehensive characterization and effective application of this molecule. As with any chemical compound, adherence to safety protocols is paramount during its handling and use.

References

Sources

- 1. 264272-64-2|3,5-Dichloro-4-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 11. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive framework for the structural elucidation of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide adopts a first-principles approach, detailing a proposed synthetic route and outlining the expected outcomes of key analytical techniques. This methodology serves as a robust template for the characterization of novel or sparsely documented chemical entities.

Introduction and Significance

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a derivative of terephthalic acid, a widely used monomer in the polymer industry. The introduction of chloro-substituents and the differential functionalization of the two carboxylic acid groups (one as a methyl ester and one as a free acid) create a molecule with potential applications as a specialized monomer, a linker in metal-organic frameworks (MOFs), or a building block in the synthesis of complex organic molecules. Its precise structure dictates its chemical reactivity, stereochemistry, and ultimately its utility in these applications. Therefore, unambiguous structural confirmation is paramount.

This guide will walk through a logical workflow for synthesizing and characterizing this molecule, emphasizing the "why" behind each experimental choice and demonstrating how a combination of spectroscopic techniques can provide a self-validating system for structure elucidation.

Proposed Synthesis and Purification

A logical synthetic approach to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid would start from a readily available precursor, such as terephthalic acid. The synthetic strategy must address two key challenges: the selective mono-esterification of a symmetric dicarboxylic acid and the regioselective chlorination of the aromatic ring.

Synthetic Workflow

A plausible two-step synthesis is proposed, starting with the mono-esterification of 2,6-dimethylterephthalic acid followed by oxidation and chlorination, or a more direct route from 2,5-dichloroterephthalic acid followed by mono-saponification. A common challenge is the selective mono-hydrolysis of symmetric diesters.[1]

Protocol 1: Synthesis via Mono-esterification and Chlorination

-

Mono-methylation of Terephthalic Acid: Terephthalic acid can be converted to its monomethyl ester, 4-(methoxycarbonyl)benzoic acid. This can be achieved by reacting terephthalic acid with a controlled amount of a methylating agent such as methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a protecting group strategy.

-

Chlorination: The resulting 4-(methoxycarbonyl)benzoic acid is then subjected to electrophilic aromatic substitution to introduce the two chlorine atoms. A suitable chlorinating agent would be sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃). The electron-withdrawing nature of the carboxylic acid and ester groups will direct the chlorination to the positions meta to these groups, which are positions 3 and 5.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Diagram 1: Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

Spectroscopic Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[2] For 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, both ¹H and ¹³C NMR would be indispensable.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons for each resonance. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |

| ~8.3 | Singlet | 2H | H-2, H-6 | The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are deshielded by the adjacent electron-withdrawing chlorine atoms and the carbonyl groups. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

| ~3.9 | Singlet | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~165 | C=O (Acid) | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~164 | C=O (Ester) | The carbonyl carbon of the methyl ester is also expected in a similar region. |

| ~138 | C-Cl | The aromatic carbons directly attached to the chlorine atoms are deshielded. |

| ~135 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| ~133 | C-COOCH₃ | The aromatic carbon attached to the methoxycarbonyl group. |

| ~130 | C-H (Aromatic) | The two equivalent aromatic carbons attached to protons. |

| ~53 | -OCH₃ | The carbon of the methyl group in the ester. |

Diagram 2: NMR Assignment Workflow

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] For 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, IR spectroscopy will confirm the presence of the carboxylic acid, the ester, and the aromatic ring.

Protocol 3: IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data:

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Assignment | Rationale |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding.[4] |

| ~3100 | C-H stretch (Aromatic) | Characteristic C-H stretching vibrations of the benzene ring. |

| ~1720 | C=O stretch (Ester) | The carbonyl stretch of the methyl ester. |

| ~1700 | C=O stretch (Carboxylic acid) | The carbonyl stretch of the carboxylic acid, often slightly lower in frequency than the ester. |

| 1600, 1475 | C=C stretch (Aromatic) | Skeletal vibrations of the aromatic ring. |

| ~1250 | C-O stretch (Ester and Acid) | Stretching vibrations of the C-O single bonds. |

| ~800 | C-Cl stretch | Carbon-chlorine stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Protocol 4: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method. ESI in negative ion mode is well-suited for carboxylic acids, as it will readily form the [M-H]⁻ ion.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion. For HRMS, compare the experimentally determined exact mass with the calculated exact mass for the proposed molecular formula (C₉H₆Cl₂O₄).

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass for C₉H₆Cl₂O₄ is 247.96431 Da.[5]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Ionization Mode |

| [M-H]⁻ | 246.95703 | Negative ESI |

| [M+H]⁺ | 248.97159 | Positive ESI |

| [M+Na]⁺ | 270.95353 | Positive ESI |

The characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key diagnostic feature in the mass spectrum, showing peaks at m/z, m/z+2, and m/z+4 with a characteristic intensity ratio.

Conclusion

The structural elucidation of a novel compound like 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid requires a multi-faceted analytical approach. While direct experimental data is not yet widely available, a combination of a plausible synthetic strategy and predictive analysis based on established spectroscopic principles provides a robust framework for its characterization. The convergence of data from NMR, IR, and MS, as outlined in this guide, would provide the necessary evidence to confirm the structure of this molecule with a high degree of confidence, paving the way for its exploration in various scientific and industrial applications.

References

- PubChem. (n.d.). Benzoic acid, 3,5-dichloro-4-methoxy-. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 3,5-dichloro-4-(methoxycarbonyl)benzoic acid.

- SIELC Technologies. (2018, May 16). Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate.

- The Journal of Chemical Physics. (2013, January 8). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. AIP Publishing.

- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.

- Chemicea Pharmaceuticals. (n.d.). 3,5-Dichloro benzoic acid | 51-36-5.

- SDI. (n.d.). 4 METHOXY BENZOIC ACID.

- NIST WebBook. (n.d.). 3,5-Dichlorobenzoic acid. National Institute of Standards and Technology.

- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid.

- Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- ResearchGate. (2007, February 6).

- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum.

- MassBank. (2009, September 10).

- ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl4 solution.

- University of Mainz. (2006). 3,5-Dichloro-4-hydroxy-benzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.). 3,5-DICHLORO-4-(METHOXYCARBONYL)BENZOIC ACID | 264272-64-2.

- PubChem. (n.d.). 3,5-Dichlorobenzoic acid.

- BLDpharm. (n.d.). 4-(Methoxycarbonyl)benzoic acid | 1679-64-7.

- ResearchGate. (n.d.).

- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-. National Institute of Standards and Technology.

- CymitQuimica. (n.d.). 3,5-dichloro-4-methoxybenzoic acid.

- Google Patents / Patsnap. (2015, March 25). Method for synthesizing 3,5-dichlorobenzoic acid.

- ResearchGate. (n.d.). 1H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic acid....

- Google Patents. (n.d.).

- BenchChem. (n.d.). 3-(3,5-dichlorophenyl)

- ChemScene. (n.d.). 4-Chloro-3-(methoxycarbonyl)benzoic acid | 41684-06-4.

- PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.

- NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. National Institute of Standards and Technology.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- ChemScene. (n.d.). 4-Chloro-2-(methoxycarbonyl)benzoic acid | 1310531-95-3.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - 3,5-dichloro-4-(methoxycarbonyl)benzoic acid (C9H6Cl2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, with a Focus on Melting Point Determination

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Introduction

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural features—a dichlorinated benzene ring, a carboxylic acid moiety, and a methyl ester—suggest a molecule with tailored electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. As with any pure chemical entity, a precise understanding of its physicochemical properties is paramount for its effective application, purification, and quality control. The melting point is a fundamental and critical parameter in this regard, serving as an initial indicator of purity and identity.

Physicochemical Profile of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

A foundational step in the characterization of any compound is the compilation of its known identifiers and properties.

| Identifier/Property | Value | Source |

| CAS Number | 264272-64-2 | [1] |

| Molecular Formula | C₉H₆Cl₂O₄ | [2] |

| Molecular Weight | 249.05 g/mol | [1] |

| IUPAC Name | 3,5-dichloro-4-(methoxycarbonyl)benzoic acid | [2] |

| SMILES | O=C(O)C1=CC(Cl)=C(C(OC)=O)C(Cl)=C1 | [1] |

| InChI Key | HEPDHTNDZDMUBB-UHFFFAOYSA-N | [2] |

Melting Point Analysis: Estimation and Influencing Factors

As of the latest literature review, a definitive, experimentally verified melting point for 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid has not been reported. However, an estimation can be derived from the analysis of structurally related compounds.

| Compound | Structure | Melting Point (°C) |

| 3,5-Dichlorobenzoic acid | 184-187 | |

| 3,5-Dichloro-4-methylbenzoic acid | 187-189 | |

| 3-Fluoro-4-methoxybenzoic acid | 211-213 |

The structures of 3,5-dichlorobenzoic acid and 3,5-dichloro-4-methylbenzoic acid are highly analogous to the target compound. The presence of the methoxycarbonyl group in place of a hydrogen or methyl group is expected to increase the molecular weight and potentially alter the crystal lattice packing. Given the relatively minor difference in melting points between the hydrogen and methyl substituted analogues, it is reasonable to hypothesize that the melting point of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid will also lie in a similar range, likely slightly higher due to the increased molecular weight and potential for additional dipole-dipole interactions. A reasonable estimate would be in the range of 190-210 °C . However, this remains a projection and underscores the necessity of experimental verification.

The melting point of a crystalline solid is highly sensitive to several factors:

-

Purity: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[3] This is a cornerstone of melting point analysis for purity assessment.

-

Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice dictates the energy required to transition to a liquid state. For the target molecule, these include hydrogen bonding from the carboxylic acid moiety, dipole-dipole interactions from the chloro and methoxycarbonyl groups, and van der Waals forces.

-

Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice influences the stability of the solid state. More symmetrical molecules often have higher melting points.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust method for the accurate determination of the melting point of a solid organic compound such as 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

I. Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or automated apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

-

Sample of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid (ensure it is dry)

-

Reference standard with a known, sharp melting point (e.g., benzoic acid)

II. Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

III. Step-by-Step Methodology

-

Sample Preparation: a. Ensure the sample of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is completely dry, as residual solvent can depress the melting point. b. Place a small amount of the sample on a clean, dry watch glass. c. Using a mortar and pestle, gently grind the crystalline sample into a fine powder. This ensures uniform packing and heat transfer. d. Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. e. Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Calibration (Trustworthiness Pillar): a. Before analyzing the unknown, it is crucial to calibrate the melting point apparatus. b. Use a certified reference standard with a known melting point in a similar range to the expected melting point of the sample. c. Determine the melting point of the reference standard using the procedure below. If the observed melting point deviates significantly from the certified value, apply a correction factor to all subsequent measurements.

-

Approximate Melting Point Determination (Rapid Scan): a. Place the packed capillary tube into the heating block of the melting point apparatus. b. Set the heating rate to a rapid increase (e.g., 10-20 °C per minute). c. Observe the sample and note the temperature at which it melts. This provides a rough estimate of the melting point.

-

Accurate Melting Point Determination (Slow Scan): a. Allow the apparatus to cool to at least 20 °C below the estimated melting point. b. Insert a new, freshly packed capillary tube with the sample. c. Heat the sample rapidly to about 15-20 °C below the approximate melting point. d. Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block. e. Carefully observe the sample through the magnifying lens. f. Record the temperature (T1) at which the first drop of liquid appears. g. Continue heating at the slow rate and record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid. h. The melting point is reported as the range T1-T2. A narrow range (≤ 2 °C) is indicative of a pure compound.[3]

-

Mixed Melting Point Determination (for Purity Confirmation): a. If an authentic, pure sample of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is available, a mixed melting point experiment can definitively confirm the identity and purity of a synthesized batch. b. Thoroughly mix approximately equal amounts of the synthesized sample and the authentic reference sample. c. Determine the melting point of the mixture using the slow scan protocol described above. d. Interpretation: i. If there is no depression or broadening of the melting point range compared to the individual samples, the synthesized compound is identical to the reference and is likely pure. ii. If the melting point of the mixture is depressed and the range is broadened, the synthesized sample is impure or is not the same compound as the reference.

Logical Framework for Melting Point Interpretation

Caption: Decision-making flowchart for melting point analysis.

Conclusion

The melting point of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a critical parameter for its identification and quality assessment. While a reported value is currently elusive in the literature, this guide provides a robust framework for its experimental determination. By adhering to the detailed protocol, researchers can confidently establish an accurate melting point range, thereby contributing a vital piece of data to the broader scientific community. The principles and methodologies outlined herein are fundamental to good laboratory practice and are broadly applicable to the characterization of any novel crystalline solid in the field of drug discovery and chemical research.

References

-

PubChemLite. (n.d.). 3,5-dichloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting Points. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the expected spectroscopic signature of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. In the dynamic landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, a disubstituted benzoic acid derivative, dictates a unique electronic environment for each atom, which in turn governs its interaction with different forms of electromagnetic radiation and its fragmentation behavior. The presence of electron-withdrawing chlorine atoms, a carboxylic acid group, and a methyl ester group on the aromatic ring will significantly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is anticipated to be relatively simple due to the molecule's symmetry.

Key Predicted Resonances:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet far downfield. Its exact chemical shift can be highly dependent on the solvent and concentration. |

| ~8.1 | Singlet | 2H | Ar-H | The two aromatic protons are in identical chemical environments due to the molecule's symmetry. The strong electron-withdrawing effects of the adjacent chlorine atoms and the two carbonyl groups will cause a significant downfield shift. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected to resonate in this region. This signal will be a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

Key Predicted Resonances:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield. |

| ~165 | -COOCH₃ | The carbonyl carbon of the methyl ester will also be in the downfield region, typically slightly upfield from the carboxylic acid carbon. |

| ~140 | Ar-C (ipso to -COOH) | The ipso-carbon attached to the carboxylic acid group. |

| ~138 | Ar-C (ipso to -COOCH₃) | The ipso-carbon attached to the methoxycarbonyl group. |

| ~135 | Ar-C (ipso to -Cl) | The two carbons attached to the chlorine atoms will be equivalent and their chemical shift will be influenced by the halogen's electronegativity. |

| ~130 | Ar-CH | The two equivalent aromatic carbons bearing a proton. Their chemical shift is influenced by the surrounding electron-withdrawing groups. |

| ~53 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[1][2] |

| ~1720-1740 | C=O stretch | Ester | The carbonyl stretch of the ester is expected in this region. |

| ~1680-1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid will be at a slightly lower wavenumber than the ester due to hydrogen bonding.[1] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the aromatic ring. |

| ~1200-1300 | C-O stretch | Ester & Carboxylic Acid | Strong bands corresponding to the C-O stretching vibrations. |

| ~700-800 | C-Cl stretch | Aryl Halide | The C-Cl stretching vibration is expected in this region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

Molecular Ion (M⁺): The nominal molecular weight of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid (C₉H₆Cl₂O₄) is approximately 248 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see:

-

An M⁺ peak (containing two ³⁵Cl atoms).

-

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom) with an intensity of approximately 65% of the M⁺ peak.

-

An [M+4]⁺ peak (containing two ³⁷Cl atoms) with an intensity of approximately 10% of the M⁺ peak.

Key Predicted Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several key pathways:

-

Loss of •OCH₃: Cleavage of the methoxy group from the ester would result in a fragment ion at m/z [M-31]⁺.

-

Loss of CO₂: Decarboxylation of the carboxylic acid group would lead to a fragment at m/z [M-44]⁺.

-

Loss of •COOH: Cleavage of the entire carboxylic acid group would result in a fragment ion at m/z [M-45]⁺.

-

Loss of Cl•: Loss of a chlorine atom would produce a fragment at m/z [M-35]⁺.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for confirming the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the 1H NMR spectrum of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.

This document will delve into the theoretical underpinnings of the expected 1H NMR spectrum of this molecule, provide a detailed, field-proven protocol for its acquisition, and offer an in-depth interpretation of the spectral data. The causality behind experimental choices and the integration of self-validating systems within the protocol are emphasized to ensure scientific integrity and reproducibility.

Theoretical Analysis of the 1H NMR Spectrum

The structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid dictates a simple yet informative 1H NMR spectrum. The molecule possesses three distinct proton environments: the carboxylic acid proton, the aromatic protons, and the methyl ester protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a chemical shift (δ) typically in the range of 10-13 ppm.[1] The exact chemical shift can be sensitive to factors such as concentration and the solvent used, owing to variations in hydrogen bonding.[1]

-

Aromatic Protons (Ar-H): The benzene ring has two equivalent protons at the C2 and C6 positions. These protons are in a symmetrical environment, flanked by a chlorine atom and a carboxylic acid group on one side, and a chlorine atom and a methoxycarbonyl group on the other. Due to the electron-withdrawing nature of the chlorine atoms and the carbonyl groups, these aromatic protons are expected to be deshielded and appear in the aromatic region, typically between 7.0 and 8.5 ppm. As they are chemically and magnetically equivalent, they will give rise to a single signal, a singlet.

-

Methyl Ester Protons (-OCH3): The three protons of the methyl group in the methoxycarbonyl substituent are equivalent. They are attached to an oxygen atom, which is an electronegative element, causing a downfield shift. This signal is anticipated to be a sharp singlet in the region of 3.7-4.1 ppm.[2]

Predicted 1H NMR Spectrum Summary:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Singlet | 2H |

| Methyl Ester (-OCH3) | 3.7 - 4.1 | Singlet | 3H |

Experimental Protocol for 1H NMR Spectrum Acquisition

This protocol outlines a robust methodology for obtaining a high-quality 1H NMR spectrum of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

1. Sample Preparation:

-

Purity Assessment: Prior to NMR analysis, it is crucial to ensure the purity of the sample. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess purity. Any significant impurities should be noted as they may appear in the NMR spectrum.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

-

Solvent Selection: A deuterated solvent that can dissolve the compound and does not have signals that overlap with the analyte's signals is essential. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for benzoic acid derivatives.[3][4] DMSO-d6 is often preferred for carboxylic acids as it can better solubilize them and the carboxylic acid proton peak is often sharper.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR and is assigned a chemical shift of 0.00 ppm.[3] Most deuterated solvents are commercially available with TMS already added. If not, a small drop of TMS can be added to the solvent before dissolution.

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The liquid height should be sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Nucleus: 1H

-

Number of Scans (NS): 16-64 (A higher number of scans will improve the signal-to-noise ratio)

-

Relaxation Delay (D1): 1-5 seconds (A longer delay ensures complete relaxation of the protons, leading to more accurate integration)

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 0-16 ppm

-

Temperature: 298 K (25 °C)

3. Data Processing:

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons. The integration values should be normalized.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Interpretation of the 1H NMR Spectrum

A representative 1H NMR spectrum of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid in CDCl3 would exhibit the following key features:

-

δ ~11.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton. The broadness is a result of hydrogen exchange and the quadrupolar nature of the oxygen atoms. To confirm this peak, a D2O exchange experiment can be performed. Adding a drop of D2O to the NMR tube and re-acquiring the spectrum will result in the disappearance of this signal as the acidic proton is exchanged for deuterium.[1]

-

δ ~8.1 ppm (s, 2H): A sharp singlet representing the two equivalent aromatic protons at the C2 and C6 positions. The singlet nature confirms their chemical and magnetic equivalence, with no adjacent protons to cause splitting.

-

δ ~3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester group. Its chemical shift is characteristic of a methyl group attached to an oxygen atom which is part of an ester functionality.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid and highlights the different proton environments.

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. rsc.org [rsc.org]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

Chemoselective Manipulation of 3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid: A Process Chemistry Perspective

Topic: Reactivity of the Carboxylic Acid Group in 3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid Content Type: Technical Guide / Process Chemistry Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In the synthesis of complex pharmaceutical ingredients—most notably the LFA-1 antagonist Lifitegrast —the molecule 3,5-dichloro-4-(methoxycarbonyl)benzoic acid represents a masterclass in steric differentiation. To the novice, it appears to be a simple terephthalic acid derivative. To the process chemist, it is a "shielded fortress" molecule.

The two chlorine atoms at positions 3 and 5 exert a profound ortho-effect , creating a steric blockade around the C4-methyl ester. This guide details how to exploit this structural feature to selectively activate the C1-carboxylic acid with near-perfect chemoselectivity, avoiding the common pitfall of ester hydrolysis or transesterification.

Structural Analysis & Electronic Properties

To manipulate this molecule effectively, one must first visualize the steric and electronic landscape.

The Steric Gating Mechanism

The C4-methoxycarbonyl group is flanked by two bulky chlorine atoms. The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.2 Å). This forces the C4-carbonyl group out of planarity with the benzene ring to relieve torsional strain, effectively "locking" it against nucleophilic attack.

Conversely, the C1-carboxylic acid is relatively exposed. It resides in a meta-dichloro environment, which increases its acidity (lower pKa) via inductive electron withdrawal (-I effect) without imposing the catastrophic steric hindrance seen at C4.

Reactivity Diagram (DOT Visualization)

The following diagram illustrates the disparity in reactivity zones, guiding your choice of reagents.

Figure 1: Reactivity map highlighting the steric protection of the ester vs. the electronic activation of the acid.

Experimental Protocols: Chemoselective Activation

The goal is to convert the C1-acid into an electrophile (Acid Chloride or Active Ester) to couple with an amine, without touching the C4-ester.

Protocol A: Acid Chloride Formation (Thionyl Chloride Method)

Best for: Large-scale synthesis where cost is a driver and the coupling amine is not acid-sensitive.

Rationale: The electron-deficient nature of the ring makes the C1-carbonyl carbon highly electrophilic. Thionyl chloride (

Step-by-Step Workflow:

-

Charge: Suspend 1.0 eq of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid in Toluene (5-10 volumes). Toluene is chosen for its azeotropic properties.

-

Catalyst: Add catalytic DMF (0.05 eq). Critical: This forms the Vilsmeier-Haack intermediate, essential for activating the electron-poor acid.

-

Activation: Heat to 70–80°C. Add

(1.5 eq) dropwise.-

Observation: Evolution of HCl and

gas.

-

-

Monitoring (Self-Validating Step): Quench a 50 µL aliquot into Methanol. Analyze via HPLC.

-

Success Criteria: Disappearance of Starting Material (Acid) and appearance of the Methyl Ester derivative (formed by reacting the acid chloride with MeOH).

-

Note: Do not analyze the acid chloride directly on reverse-phase HPLC as it will hydrolyze back to the starting material, giving a false negative.

-

-

Workup: Distill off excess

and Toluene under reduced pressure. The resulting 3,5-dichloro-4-(methoxycarbonyl)benzoyl chloride is a solid/oil that can be used directly.

Protocol B: HATU/EDC Coupling (Direct Amidation)

Best for: Late-stage discovery chemistry or when the amine partner is complex (e.g., the tetrahydroisoquinoline fragment in Lifitegrast).

Rationale: This avoids the harsh acidic conditions of

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the acid in DMF or DCM.

-

Base: Add DIPEA (2.5 eq). Ensure the system is basic (pH > 8 by wet paper) to deprotonate the carboxylic acid.

-

Activation: Add HATU (1.1 eq) at 0°C. Stir for 30 mins.

-

Coupling: Add the amine partner (1.0–1.2 eq). Warm to RT.

-

Validation:

-

HPLC: Monitor for the formation of the amide product.[3]

-

Impurity Watch: Check for "dimer" formation (anhydride) if the amine addition is too slow.

-

Data Summary: Solvent & Reagent Compatibility

The following table summarizes the compatibility of the C4-ester under various activation conditions.

| Parameter | Condition | C1-Acid Reactivity | C4-Ester Stability | Risk Level |

| Chlorination | High (forms COCl) | Stable | Low | |

| Coupling | HATU/DIPEA, RT | High (forms Amide) | Stable | Low |

| Hydrolysis | NaOH (aq), RT | Deprotonates | Stable | Low |

| Hydrolysis | LiOH, 60°C | Deprotonates | Unstable | High (Saponification) |

| Solvent | Methanol (with acid) | Forms Methyl Ester | Transesterification | Medium |

Synthetic Pathway Visualization

This diagram outlines the flow for creating the Lifitegrast "Left-Hand Side" intermediate, demonstrating the logic of the protection strategy.

Figure 2: Process flow for chemoselective amidation. Note the specific conditions required to trigger the unwanted hydrolysis path.

Troubleshooting & Critical Process Parameters (CPPs)

The "Stalled" Activation

-

Symptom: HPLC shows starting material remaining despite excess

. -

Root Cause: The 3,5-dichloro ring is electron-poor, making the carbonyl oxygen less nucleophilic towards the thionyl sulfur.

-

Fix: Increase the DMF catalyst load to 0.1 eq. The Vilsmeier reagent (chloroiminium ion) is a far more potent electrophile than

alone.

Unexpected Hydrolysis

-

Symptom: Loss of the methyl group (M-14 peak in MS).

-

Root Cause: While the ortho-chlorines protect against steric attack, they withdraw electrons, making the ester carbonyl more electrophilic if a small enough nucleophile (like Hydroxide) can get in.

-

Fix: Avoid using water as a co-solvent in basic conditions. Use anhydrous organic bases (DIPEA, TEA) and dry solvents (DCM, DMF) during the coupling step.

References

- Preparation of Lifitegrast and Intermediates.

Sources

- 1. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 5. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

A Technical Guide to the Medicinal Chemistry Applications of 3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, a key chemical intermediate with significant applications in modern medicinal chemistry. While seemingly a simple dichlorinated benzoic acid derivative, this molecule serves as a critical building block in the synthesis of complex therapeutic agents. Its unique substitution pattern offers medicinal chemists a valuable scaffold for creating targeted therapies. This guide will explore the physicochemical properties, synthesis, and, most importantly, the pivotal role of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid in the development of the anticancer drug Vismodegib, a potent Hedgehog pathway inhibitor. We will delve into the mechanistic rationale for its use, provide detailed synthetic protocols, and discuss the broader structure-activity relationships of related compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Unassuming Power of a Dichlorinated Scaffold

In the vast landscape of chemical building blocks for drug discovery, certain molecules stand out for their utility and versatility. 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is one such compound. At its core, it is a benzoic acid molecule substituted with two chlorine atoms at the 3 and 5 positions and a methoxycarbonyl group at the 4 position. This specific arrangement of functional groups is not arbitrary; it provides a unique combination of steric and electronic properties that are highly advantageous in the design of targeted therapeutic agents.

The presence of the dichloro substituents can enhance the metabolic stability of molecules and influence their binding affinity to biological targets. The carboxylic acid and ester functionalities offer versatile handles for synthetic modifications, allowing for the construction of more complex molecular architectures. As we will explore in detail, these features have been masterfully exploited in the synthesis of Vismodegib (GDC-0449), a first-in-class Hedgehog (Hh) signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2] The Hedgehog pathway is a crucial signaling cascade in embryonic development that, when aberrantly reactivated in adults, can drive the growth of various cancers.[3][4]

This guide will serve as a comprehensive technical resource, moving beyond a simple description of the molecule to provide actionable insights for medicinal chemists and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂O₄ | [5] |

| Molecular Weight | 249.05 g/mol | [5] |

| CAS Number | 264272-64-2 | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like DMSO and ethanol; insoluble in water. | [1] |

| Storage | Sealed in a dry, room temperature environment. | [5] |

Synthetic Routes

While various methods exist for the synthesis of dichlorinated benzoic acids, a common approach involves the chlorination of a suitable benzoic acid precursor. The synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid can be achieved through multi-step synthetic sequences, often starting from more readily available materials. One patented method describes the synthesis of a related compound, 3,5-dichloro-4-methylbenzoic acid, starting from p-methylbenzoic acid, which undergoes esterification, chlorination, and hydrolysis.[6] Another general method for synthesizing 3,5-dichlorobenzoic acid involves the chlorination of cyanophenyl, followed by hydrolysis.[1]

A plausible synthetic route to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid could involve the selective chlorination of a 4-(methoxycarbonyl)benzoic acid precursor. The precise conditions for such a synthesis would require careful optimization to ensure the desired regioselectivity of the chlorination.

Core Application: A Cornerstone in the Synthesis of Vismodegib (GDC-0449)

The most prominent and well-documented application of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid in medicinal chemistry is its role as a key intermediate in the synthesis of Vismodegib (GDC-0449).[1][7] Vismodegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway.[2][8]

The Hedgehog Signaling Pathway and its Role in Cancer

The Hedgehog signaling pathway is a fundamentally important signaling cascade that governs cell growth and differentiation during embryonic development.[4] In adult tissues, this pathway is typically quiescent. However, its aberrant reactivation has been implicated in the pathogenesis of several cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[3][7] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) receptor. This leads to a signaling cascade that ultimately results in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.

Sources

- 1. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]

- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid: A Computational Guide for Drug Discovery and Materials Science

Foreword: The Predictive Power of In Silico Analysis in Modern Chemistry

In the contemporary landscape of chemical research, particularly in the realms of drug development and materials science, the ability to predict molecular properties with a high degree of accuracy prior to synthesis is an invaluable asset. Computational chemistry has emerged as a powerful tool in this regard, offering a window into the electronic structure, reactivity, and spectroscopic signatures of novel compounds. This technical guide is dedicated to a comprehensive theoretical investigation of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, a molecule of interest due to its potential as a versatile building block. The presence of electron-withdrawing chloro-substituents, a methoxycarbonyl group, and a carboxylic acid moiety suggests a rich and complex electronic profile, making it a prime candidate for in silico analysis.

This document is structured not as a rigid protocol, but as a narrative that elucidates the "why" behind the "how" of theoretical calculations. We will delve into the rationale for selecting specific computational methods and basis sets, and we will interpret the resulting data in the context of their implications for the molecule's potential applications. It is crucial to note that the following is a purely theoretical study; experimental validation is a necessary and complementary step to confirm these computational predictions.

Molecular Architecture and Conformational Landscape

The initial and most critical step in any theoretical analysis is the determination of the molecule's most stable three-dimensional structure. The geometry of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid was optimized using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.

Computational Protocol for Geometry Optimization

The geometry optimization was performed using the Gaussian 16 suite of programs. The selection of the functional and basis set is paramount for obtaining reliable results. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that has a proven track record of providing excellent descriptions of the geometries and electronic properties of a wide range of organic molecules.[1][2]

The basis set employed was 6-311++G(d,p) . This choice is deliberate:

-

6-311G : A triple-zeta basis set, which provides a more flexible description of the valence electrons compared to smaller basis sets.

-

++ : The addition of diffuse functions on both heavy atoms and hydrogen atoms is crucial for accurately describing the electron density of anions and systems with lone pairs, which are present in our molecule.

-

(d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of the electron distribution in molecules.

The optimization was carried out in the gas phase to represent the molecule in an unperturbed state. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Figure 1: Workflow for the geometry optimization and validation of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid.

Predicted Molecular Geometry

The optimized structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid reveals several key features. The benzoic acid core is predicted to be nearly planar. The chlorine atoms, due to their steric bulk and electronic repulsion, influence the orientation of the adjacent methoxycarbonyl and carboxylic acid groups. The dihedral angles between the plane of the aromatic ring and the functional groups are critical in determining the extent of electronic conjugation.

| Parameter | Predicted Value |